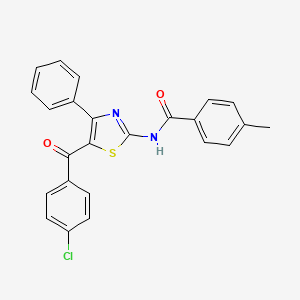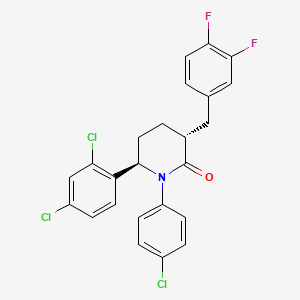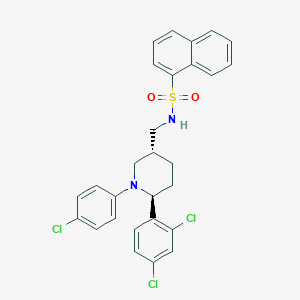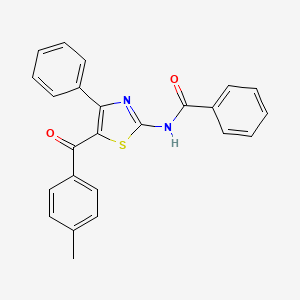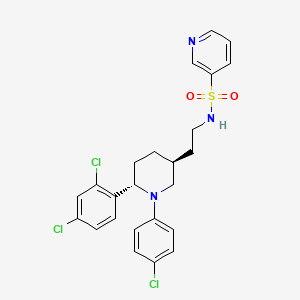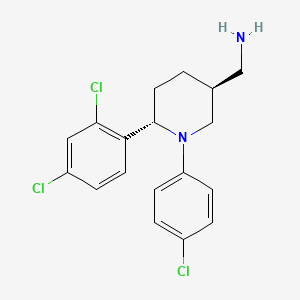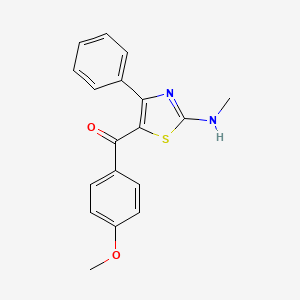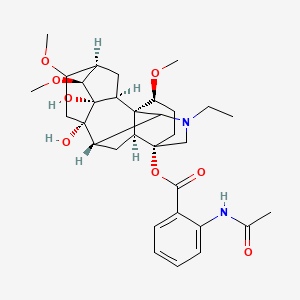
Allapininum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allapininum, also known as lappaconitine hydrobromide, is a notable antiarrhythmic medication. It is predominantly recognized under its trade name, Allapinin. This compound is used to treat various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia . This compound is categorized under Class I antiarrhythmic drugs, specifically Class I C, which are known to block sodium channels within the heart, thereby stabilizing cardiac cells and preventing abnormal electrical activity .
准备方法
Allapininum is synthesized from lappaconitine, a diterpene alkaloid isolated from the plant Aconitum sinomontanum Nakai . The synthetic route involves a two-step transformation via oxidative cleavage of lappaconitine’s vicinal diol using the hypervalent iodine reagent PhI(OAc)2, followed by strong alkaline hydrolysis . This approach yields several new compounds, whose structures are identified by spectroscopic methods and/or X-ray crystallography . Industrial production methods for this compound typically involve the extraction and purification of lappaconitine from Aconitum species, followed by chemical modification to produce the hydrobromide salt .
化学反应分析
Allapininum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents for oxidative cleavage and strong alkaline solutions for hydrolysis . The major products formed from these reactions are derivatives of lappaconitine, which exhibit different biological activities . For example, the oxidative cleavage of lappaconitine’s vicinal diol using PhI(OAc)2, followed by alkaline hydrolysis, yields compounds with enhanced osteogenic differentiation properties .
科学研究应用
Allapininum has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of diterpene alkaloids . In biology, this compound is investigated for its effects on ion channels and its potential as a therapeutic agent for various diseases . In medicine, it is primarily used as an antiarrhythmic drug to treat cardiac arrhythmias . Additionally, this compound has been studied for its analgesic properties and its potential use in pain management . In industry, this compound is used in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing .
作用机制
The primary mechanism of action of Allapininum involves the blockade of sodium channels in cardiac cells . By inhibiting these channels, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential . This effect prolongs the refractory period and slows down the conduction of electrical impulses through the atria, atrioventricular node, and ventricles . This sodium channel blockade helps to suppress abnormal electrical activity in the heart that leads to arrhythmias . Additionally, this compound exhibits mild local anesthetic properties and has a stabilizing effect on the cell membrane, further contributing to its antiarrhythmic capabilities .
相似化合物的比较
Allapininum is unique among Class I antiarrhythmic drugs due to its specific molecular structure and its origin from a natural alkaloid . Similar compounds in this class include flecainide, propafenone, and encainide . Compared to these compounds, this compound has a distinct mechanism of action and a unique set of pharmacological properties . For example, while flecainide and propafenone also block sodium channels, they have different effects on other ion channels and exhibit different side effect profiles . This compound’s origin from a natural product also sets it apart from these synthetic compounds .
属性
分子式 |
C32H44N2O8 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22?,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |
InChI 键 |
NWBWCXBPKTTZNQ-NJWGBOGUSA-N |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
规范 SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


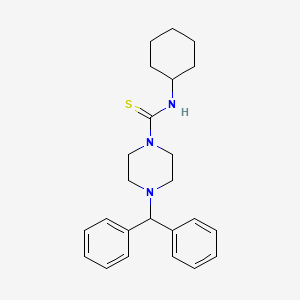

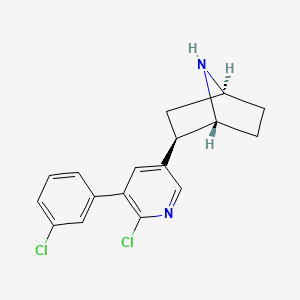
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790568.png)
![(2R,3S)-2-(4-hydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-yl]chromane-3,5,7-triol](/img/structure/B10790581.png)

